molecular formula C24H36N4O2S B12598076 2-({1-[2-(3,5-Dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N,N-diisopropylacetamide

2-({1-[2-(3,5-Dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N,N-diisopropylacetamide

Cat. No.: B12598076
M. Wt: 444.6 g/mol
InChI Key: MLFGZIIAZXBDIU-UHFFFAOYSA-N
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Description

2-({1-[2-(3,5-Dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N,N-diisopropylacetamide is a complex organic compound that features a benzimidazole core, a piperidine ring, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[2-(3,5-Dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N,N-diisopropylacetamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve continuous-flow synthesis techniques to ensure high yield and purity . These methods are advantageous for scaling up the production process while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents, nucleophiles, and bases are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of the carbonyl groups would produce alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-({1-[2-(3,5-Dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N,N-diisopropylacetamide involves its interaction with specific molecular targets. The benzimidazole core is known to interact with various enzymes and receptors, potentially inhibiting their activity . The piperidine ring may enhance the compound’s binding affinity and specificity, leading to more effective inhibition of the target pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-({1-[2-(3,5-Dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N,N-diisopropylacetamide apart is the combination of the benzimidazole core with the piperidine ring and the sulfanyl group. This unique structure provides distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C24H36N4O2S

Molecular Weight

444.6 g/mol

IUPAC Name

2-[1-[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]benzimidazol-2-yl]sulfanyl-N,N-di(propan-2-yl)acetamide

InChI

InChI=1S/C24H36N4O2S/c1-16(2)28(17(3)4)23(30)15-31-24-25-20-9-7-8-10-21(20)27(24)14-22(29)26-12-18(5)11-19(6)13-26/h7-10,16-19H,11-15H2,1-6H3

InChI Key

MLFGZIIAZXBDIU-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)C(=O)CN2C3=CC=CC=C3N=C2SCC(=O)N(C(C)C)C(C)C)C

Origin of Product

United States

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